molecular formula C27H24FN5O3S B2635111 N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 310427-14-6

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2635111
CAS RN: 310427-14-6
M. Wt: 517.58
InChI Key: YJDTXZSTQYQICF-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H24FN5O3S and its molecular weight is 517.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Triazole Derivatives

Antifungal and Apoptotic Effects : Triazole-oxadiazole compounds have been synthesized and shown to possess potent antifungal and apoptotic activities against various Candida species. These compounds were evaluated for their in vitro antifungal efficacy and demonstrated significant activity, with certain compounds identified as particularly potent against Candida albicans and C. glabrata. Moreover, one compound exhibited an apoptotic effect on Candida species, confirmed via Annexin V-PI with flow cytometry. These findings suggest the potential of triazole derivatives in treating fungal infections while having minimal toxicity towards healthy cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).

π-Hole Tetrel Bonding Interactions : Research into ethyl 2-triazolyl-2-oxoacetate derivatives has provided insights into π-hole tetrel bonding interactions. These compounds, with their complex substituent patterns, engage in self-assembled dimers through symmetrically equivalent O⋯π-hole tetrel bonding. This study not only adds to the understanding of the structural chemistry of triazole derivatives but also sheds light on how substituents influence molecular interaction energies, offering a basis for designing molecules with specific properties (Ahmed et al., 2020).

Antibacterial and Antifungal Screening : Another study focused on the synthesis of thiazolidin-4-one derivatives incorporating a thiazole ring, which were screened for antimicrobial activity. These compounds displayed significant antibacterial and antifungal effects, suggesting their potential as therapeutic agents against microbial diseases. This research underscores the versatility of triazole derivatives in developing new antimicrobials (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3S/c1-36-23-9-5-3-7-21(23)26(35)29-16-24-30-31-27(33(24)20-12-10-19(28)11-13-20)37-17-25(34)32-15-14-18-6-2-4-8-22(18)32/h2-13H,14-17H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDTXZSTQYQICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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